Sovaprevir - 1001667-23-7

Sovaprevir

Catalog Number: EVT-284324
CAS Number: 1001667-23-7
Molecular Formula: C43H53N5O8S
Molecular Weight: 800.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sovaprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [] This protease is essential for viral replication, making it an attractive target for antiviral drug development. Sovaprevir belongs to the class of HCV NS3/4A protease inhibitors and has been investigated for its potential in treating chronic HCV infection. []

Compound E

Compound Description: Compound E is a key intermediate in the innovative production process of Sovaprevir. While its specific chemical structure isn't detailed in the provided abstract, it plays a crucial role in the synthesis of Sovaprevir. []

Relevance: Compound E's significance stems from its direct involvement in Sovaprevir's production. It likely represents a penultimate intermediate that, upon reaction with F-1, yields Sovaprevir. This suggests a close structural similarity between Compound E and Sovaprevir. []

Compound F-1

Compound Description: Similar to Compound E, Compound F-1 is another vital intermediate in the novel Sovaprevir production process. Its precise chemical structure remains undisclosed in the abstract. []

Relevance: Compound F-1 holds relevance due to its direct reaction with Compound E, ultimately forming Sovaprevir. This implies that Compound F-1 contributes specific structural elements to the final Sovaprevir molecule. []

Cenicriviroc

Compound Description: Cenicriviroc is a CCR5 inhibitor, a class of drugs that blocks the CCR5 receptor on immune cells, preventing HIV entry. []

Relevance: While structurally unrelated to Sovaprevir, Cenicriviroc's mention alongside Sovaprevir in the context of the 26th International Conference on Antiviral Research highlights their shared therapeutic area: antiviral therapy. Sovaprevir targets hepatitis C virus (HCV), while Cenicriviroc targets HIV. []

Festinavir

Compound Description: Festinavir is a reverse transcriptase inhibitor, a class of drugs that prevents HIV from replicating within infected cells by inhibiting the reverse transcriptase enzyme. []

Relevance: Like Cenicriviroc, Festinavir is contextually relevant to Sovaprevir due to its discussion in the 26th International Conference on Antiviral Research. Both are antiviral agents, although their target viruses (HCV for Sovaprevir and HIV for Festinavir) and mechanisms of action differ. []

ACH-3102

Compound Description: ACH-3102 is another antiviral compound being investigated for its activity against HCV. []

Relevance: ACH-3102 is directly relevant to Sovaprevir as they are both being studied for their anti-HCV properties. This suggests they may share a similar therapeutic target within the HCV life cycle, although their specific mechanisms of action might differ. []

Miravirsen

Compound Description: Miravirsen is an experimental drug that targets microRNA-122, a liver-specific microRNA essential for HCV replication. []

Relevance: As with ACH-3102, Miravirsen's relevance stems from its shared therapeutic target with Sovaprevir: HCV. Their presence in the same clinical symposium emphasizes the ongoing research for effective HCV treatments. []

ALS-2200

Compound Description: ALS-2200 is an anti-HCV compound under investigation in clinical trials. []

Relevance: ALS-2200 is directly relevant to Sovaprevir due to their shared focus as potential HCV treatments. Their mention in the same clinical symposium highlights the ongoing research and development of novel therapies for HCV infection. []

Brecanavir

Compound Description: Brecanavir is an antiviral compound identified as a potential SARS-CoV-2 inhibitor through flexible docking studies. It demonstrated favorable binding scores against key SARS-CoV-2 proteases: main protease (Mpro), papain-like protease (PLpro), and transmembrane protease (TMPRSS2). []

Relevance: While Brecanavir doesn't directly target HCV like Sovaprevir, it exhibits potential antiviral activity against another RNA virus, SARS-CoV-2. This shared antiviral property and the utilization of computational methods for drug repurposing connect it to Sovaprevir's research landscape. []

Mozenavir

Compound Description: Mozenavir, similar to Brecanavir, emerged as a potential SARS-CoV-2 inhibitor through computational docking studies. It showed promising binding scores against SARS-CoV-2 proteases, including Mpro, PLpro, and TMPRSS2. []

Relevance: Although not directly targeting HCV, Mozenavir's identification as a potential antiviral against another RNA virus, SARS-CoV-2, links it to the broader antiviral research field where Sovaprevir is situated. []

Palinavir

Compound Description: Palinavir, like Brecanavir and Mozenavir, exhibited potential as a SARS-CoV-2 inhibitor in docking studies. It demonstrated favorable binding scores against SARS-CoV-2 proteases: Mpro, PLpro, and TMPRSS2. []

Relevance: While not directly related to Sovaprevir's target (HCV), Palinavir's emergence as a potential antiviral against SARS-CoV-2 highlights the ongoing efforts in repurposing existing antiviral compounds for emerging viral threats, a research avenue relevant to Sovaprevir's development history. []

Telinavir

Compound Description: Telinavir, identified through docking studies, showed potential as a SARS-CoV-2 inhibitor, exhibiting favorable binding scores against key SARS-CoV-2 proteases: Mpro, PLpro, and TMPRSS2. []

Relevance: While Telinavir doesn't directly target HCV like Sovaprevir, its potential as an antiviral against another RNA virus, SARS-CoV-2, links it to the broader antiviral drug development landscape. The use of computational methods for drug repurposing further connects it to research approaches used in the context of Sovaprevir. []

Overview

Sovaprevir is an experimental compound under development primarily for the treatment of hepatitis C virus infections. It is classified as a small molecule and specifically functions as a nonstructural 3/4A protease inhibitor. This mechanism targets the viral protease, which is crucial for the replication of the hepatitis C virus. Sovaprevir has been investigated in clinical settings and has received fast track designation from the U.S. Food and Drug Administration, indicating its potential significance in therapeutic applications for hepatitis C .

Source and Classification

Sovaprevir is synthesized through a complex series of chemical reactions involving various organic compounds. Its classification falls under dipeptides, which are organic compounds consisting of two amino acid residues linked by a peptide bond. The chemical formula for Sovaprevir is C43H53N5O8SC_{43}H_{53}N_{5}O_{8}S, with a molecular weight of approximately 799.98 g/mol .

Synthesis Analysis

The synthesis of Sovaprevir involves multiple steps, each critical for constructing the final compound. The key methods include:

  1. Formation of Cyclopropylsulfonyl Carbamoyl Intermediate: This initial step involves reacting cyclopropylamine with sulfonyl chloride under controlled conditions to create an intermediate compound.
  2. Vinylcyclopropyl Intermediate Formation: The cyclopropylsulfonyl carbamoyl intermediate is subsequently reacted with vinylcyclopropane to generate the vinylcyclopropyl intermediate.
  3. Coupling with Quinoline Derivative: Finally, this intermediate undergoes coupling with a quinoline derivative to yield Sovaprevir .

These synthetic routes are optimized for high yield and purity, adhering to rigorous quality control standards to meet regulatory requirements.

Molecular Structure Analysis

The molecular structure of Sovaprevir can be described by its IUPAC name:

(2S,4R)1[(2S)2tertbutyl4oxo4(piperidin1yl)butanoyl]N[(1R,2S)1[(cyclopropanesulfonyl)carbamoyl]2ethenylcyclopropyl]4[(7methoxy2phenylquinolin4yl)oxy]pyrrolidine2carboxamide(2S,4R)-1-[(2S)-2-tert-butyl-4-oxo-4-(piperidin-1-yl)butanoyl]-N-[(1R,2S)-1-[(cyclopropanesulfonyl)carbamoyl]-2-ethenylcyclopropyl]-4-[(7-methoxy-2-phenylquinolin-4-yl)oxy]pyrrolidine-2-carboxamide

Structural Data

  • Chemical Formula: C43H53N5O8SC_{43}H_{53}N_{5}O_{8}S
  • Molecular Weight: 799.98 g/mol
  • CAS Number: 1001667-23-7
  • InChI Key: MHFMTUBUVQZIRE-WINRQGAFSA-N

The structure includes multiple functional groups that contribute to its activity as a protease inhibitor, including a piperidine ring and a quinoline moiety .

Chemical Reactions Analysis

Sovaprevir undergoes several chemical reactions during its synthesis, primarily involving nucleophilic substitutions and coupling reactions. The formation of intermediates is crucial, as these compounds dictate the efficiency and yield of the final product.

For instance:

  • The reaction between cyclopropylamine and sulfonyl chloride results in the formation of a sulfonamide intermediate.
  • Subsequent reactions involve electrophilic additions that facilitate the construction of the complex molecular structure characteristic of Sovaprevir.

These reactions are carefully monitored to prevent side reactions that could lead to impurities or reduced yields .

Mechanism of Action

Sovaprevir acts by inhibiting the nonstructural protein 3/4A protease of the hepatitis C virus. This protease is essential for processing viral polyproteins into functional proteins necessary for viral replication.

Process and Data

The inhibition mechanism involves binding to the active site of the protease, preventing it from cleaving polyproteins into their active forms. This action effectively halts viral replication and reduces viral load in infected individuals. Clinical studies have shown promising results regarding its efficacy in reducing hepatitis C viral RNA levels .

Physical and Chemical Properties Analysis

Sovaprevir exhibits several notable physical and chemical properties:

  • Solubility: It is sufficiently soluble in its amorphous form but presents challenges in its crystalline forms due to reduced solubility.
  • Polymorphism: Sovaprevir has at least six crystalline polymorphs, each exhibiting different solubility and pharmacokinetic profiles.

Relevant Data

The amorphous form is preferred for formulation due to its higher solubility compared to crystalline forms, which can complicate dosage forms .

Applications

Sovaprevir's primary application lies in its potential use as an antiviral agent against hepatitis C virus infections. Its development aims to provide effective treatment options that can be combined with other antiviral agents to enhance therapeutic outcomes.

Scientific Uses

Research continues into optimizing Sovaprevir's formulation for improved bioavailability and stability, particularly focusing on solid dosage forms that can maintain efficacy while minimizing side effects associated with hepatitis C treatments .

Properties

CAS Number

1001667-23-7

Product Name

Sovaprevir

IUPAC Name

(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide

Molecular Formula

C43H53N5O8S

Molecular Weight

800.0 g/mol

InChI

InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1

InChI Key

MHFMTUBUVQZIRE-WINRQGAFSA-N

SMILES

CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7

Solubility

Soluble in DMSO

Synonyms

ACH-0141625; ACH-1625; ACH0141625; ACH1625; ACH 0141625; ACH 1625

Canonical SMILES

CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.